4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine

Description

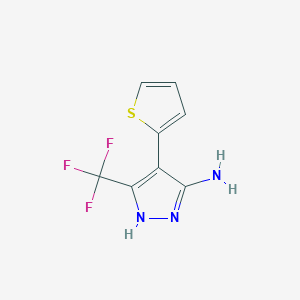

Structure

3D Structure

Propriétés

IUPAC Name |

4-thiophen-2-yl-5-(trifluoromethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3S/c9-8(10,11)6-5(7(12)14-13-6)4-2-1-3-15-4/h1-3H,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFNYBLQRHIDJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(NN=C2N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine typically involves the reaction of thiophene-2-carboxylic acid with trifluoromethyl hydrazine under acidic conditions to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate diketone or ketoester to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentration, ensuring consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any carbonyl groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research has demonstrated that compounds containing pyrazole derivatives exhibit significant anticancer properties. A study evaluated various pyrazole derivatives, including 4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine, for their ability to inhibit cancer cell proliferation. The results indicated potent activity against several cancer cell lines, suggesting potential for development as an anticancer agent .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | 12.5 | |

| MCF7 (Breast cancer) | 10.0 | |

| HeLa (Cervical cancer) | 8.5 |

2. Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of this compound. Studies have shown that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 40 |

Material Science Applications

1. Organic Electronics

The unique electronic properties of 4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine make it a candidate for applications in organic electronics, specifically in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films with good charge transport characteristics has been highlighted in recent studies .

2. Photovoltaic Devices

Recent advancements in photovoltaic technology have explored the incorporation of this compound into device architectures to enhance light absorption and energy conversion efficiency. Research indicates that devices utilizing this compound show improved performance metrics compared to traditional materials .

Case Studies

Case Study 1: Anticancer Efficacy Assessment

A comprehensive study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various pyrazole derivatives, including our compound. The study concluded that the trifluoromethyl group significantly enhances anticancer activity due to increased lipophilicity and metabolic stability .

Case Study 2: Antimicrobial Screening

In a study published in Antimicrobial Agents and Chemotherapy, the antimicrobial properties were assessed against a panel of pathogens. The results showed that the compound's efficacy was comparable to standard antibiotics, highlighting its potential as a lead compound for new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared to other pyrazol-3-amine derivatives with variations in substituents, which influence reactivity, stability, and biological activity. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyrazol-3-amine Derivatives

Key Findings

Electronic Effects: The -CF₃ group in all analogs enhances electron-withdrawing effects, stabilizing the pyrazole ring and modulating reactivity .

Biological Activity :

- Compounds with aromatic substituents (e.g., phenyl, benzothiazolyl) exhibit higher antiproliferative activity in preliminary assays, as seen in analogs like 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine .

- Chlorine or bromine substitutions (e.g., 4-chloro/bromo derivatives) improve binding affinity in kinase inhibition studies due to halogen bonding .

Synthetic Routes :

- The target compound and its analogs are typically synthesized via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. For example, 5-(trifluoromethyl)pyrazol-3-amine derivatives are formed using hexafluoroacetylacetone under acidic conditions .

Applications :

Activité Biologique

4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a thiophene ring, a pyrazole ring, and a trifluoromethyl group. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine is with the following structural representation:

This compound exhibits properties that may enhance its biological activity, particularly in areas such as anti-inflammatory and antimicrobial effects.

Synthesis

The synthesis of 4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine typically involves multi-step reactions that incorporate thiophene and pyrazole derivatives. Recent studies have focused on optimizing these synthetic routes to improve yield and purity .

Antimicrobial Activity

Research has shown that compounds containing the pyrazole moiety exhibit varying degrees of antimicrobial activity. In vitro studies have evaluated the effectiveness of 4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC) were determined using standard twofold dilution methods.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus (ATCC 6538) | 128 | 256 |

| Escherichia coli (ATCC 35218) | 256 | >512 |

| Pseudomonas aeruginosa (ATCC 15692) | >512 | >512 |

The results indicated that while the compound exhibited some antibacterial properties, it was generally less effective compared to standard antibiotics like chloramphenicol .

Anti-inflammatory Activity

In addition to its antimicrobial properties, 4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine has been investigated for its anti-inflammatory effects. Studies have reported that derivatives of this compound can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. The IC50 values for selected derivatives have been recorded as follows:

| Compound | IC50 (µg/mL) |

|---|---|

| Compound A | 60.56 |

| Compound B | 57.24 |

| Compound C | 69.15 |

These values are comparable to diclofenac sodium, a well-known anti-inflammatory drug, which has an IC50 of approximately 54.65 µg/mL .

The proposed mechanism of action for the biological activity of this compound includes the inhibition of specific enzymes involved in inflammatory pathways and bacterial cell wall synthesis. The trifluoromethyl group is believed to enhance lipophilicity, improving cell membrane penetration and thereby increasing biological efficacy .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives in a murine model for their anti-inflammatory effects. The study demonstrated that compounds similar to 4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine significantly reduced paw edema in treated mice when compared to control groups .

Q & A

Q. What are the common synthetic routes for 4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine?

The synthesis typically involves multi-step processes starting with cyclization of hydrazine derivatives with β-diketones or β-ketoesters. Key steps include:

- Cyclization : Reaction of thiophene-substituted precursors with trifluoromethyl-containing ketones under acidic conditions (e.g., acetic acid) to form the pyrazole core.

- Acylation/Substitution : Introduction of the amine group via nucleophilic substitution or condensation with thiourea derivatives.

- Purification : Column chromatography or recrystallization using solvents like ethanol or dichloromethane to isolate the final product .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for confirming molecular geometry. Key parameters include:

- Crystal system : Triclinic or monoclinic (common for pyrazole derivatives).

- Bond angles/lengths : Validate using SHELXL refinement (e.g., C–N bond lengths ~1.34 Å, consistent with aromatic pyrazole rings).

- R-factors : Acceptable refinement residuals (e.g., ) ensure data reliability . Complementary techniques include / NMR for functional group verification and HRMS for molecular weight confirmation .

Q. What preliminary biological screening methods are used for this compound?

Initial screening often focuses on antimicrobial or enzyme inhibition assays:

- Antibacterial Activity : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) via broth microdilution (MIC values).

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess biocompatibility.

- Enzyme Targets : Evaluate inhibition of kinases or cyclooxygenases using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Density Functional Theory (DFT) calculations predict reaction pathways and transition states:

- Reaction Thermodynamics : Calculate Gibbs free energy () to identify favorable conditions (e.g., solvent effects, temperature).

- Transition State Analysis : Locate energy barriers for cyclization steps to refine catalyst selection (e.g., Lewis acids like ZnCl).

- Molecular Dynamics : Simulate solvent interactions to improve yield (e.g., polar aprotic solvents enhance nucleophilic substitution) .

Q. What strategies resolve discrepancies in biological activity data across studies?

Contradictions may arise from assay variability or structural modifications:

- Assay Validation : Replicate experiments under standardized conditions (e.g., pH, temperature, cell passage number).

- SAR Analysis : Compare substituent effects (e.g., replacing trifluoromethyl with methyl groups reduces lipophilicity and activity).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in published datasets .

Q. How are Structure-Activity Relationship (SAR) studies designed for this compound?

SAR studies systematically modify substituents to correlate structure with function:

- Substituent Variation : Synthesize analogs with halogen, alkyl, or heteroaryl groups at positions 4 and 5.

- Pharmacophore Mapping : Identify critical moieties (e.g., thiophene for π-π stacking, trifluoromethyl for metabolic stability).

- 3D-QSAR Models : Use CoMFA or CoMSIA to predict activity trends and guide lead optimization .

Q. What crystallographic techniques address unexpected bond angles or torsional strain?

Anomalies in crystal structures require validation and troubleshooting:

Q. How is microwave-assisted synthesis applied to improve reaction efficiency?

Microwave irradiation accelerates reactions by enhancing kinetic energy:

- Conditions : Temperatures of 100–150°C, 300 W power, and short reaction times (10–30 minutes).

- Solvent Selection : Use high-boiling solvents (e.g., DMF, DMSO) to prevent evaporation.

- Yield Improvement : Compare with conventional heating (e.g., 80% vs. 50% yield for acylation steps) .

Methodological Notes

- Synthesis Optimization : Always monitor reactions via TLC/GC-MS to detect intermediates.

- Data Reproducibility : Archive raw crystallographic data (e.g., .cif files) for peer validation.

- Ethical Compliance : Adhere to biosafety protocols (BSL-2) when handling bioactive compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.